molecular formula C17H18ClFN2O2 B4626384 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea

Cat. No.: B4626384
M. Wt: 336.8 g/mol
InChI Key: HEOJLKCUDZTUIU-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to a 4-chloro-2-fluorophenyl group and a 1-(4-ethoxyphenyl)ethyl group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea typically involves the reaction of 4-chloro-2-fluoroaniline with 1-(4-ethoxyphenyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific substituents on the aromatic ring.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in assays to investigate enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may be investigated as a candidate for drug development in the treatment of diseases such as cancer or infectious diseases.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:

    1-(4-Chloro-2-fluorophenyl)ethanone: This compound shares the 4-chloro-2-fluorophenyl group but lacks the urea functional group and the 1-(4-ethoxyphenyl)ethyl group. It has different chemical properties and applications.

    4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: This compound contains a 4-ethoxybenzyl group but differs in the presence of bromine and chlorine substituents on the aromatic ring. It has distinct reactivity and uses.

    Ethyl (2R)-(4-fluorophenyl)[(2R)-2-piperidinyl]acetate hydrochloride: This compound features a 4-fluorophenyl group and a piperidinyl moiety, making it structurally different from the urea derivative. It is used in different research and industrial contexts.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O2/c1-3-23-14-7-4-12(5-8-14)11(2)20-17(22)21-16-9-6-13(18)10-15(16)19/h4-11H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOJLKCUDZTUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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